4-bromo-N,2-dimethylbenzamide
Overview
Description
4-Bromo-N,2-dimethylbenzamide is an organic compound with the molecular formula C9H10BrNO It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the 4-position and two methyl groups at the nitrogen and 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-bromo-N,2-dimethylbenzamide involves the copper-catalyzed amidation of nitrile with N-substituted formamides under an oxygen atmosphere. The reaction typically uses copper(I) oxide (Cu2O) as a catalyst, 1,10-phenanthroline as a ligand, and p-toluenesulfonic acid (TsOH) as an additive. The reaction is carried out at 140°C for 24 hours .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves similar catalytic processes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-N,2-dimethylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific details are less documented.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions can lead to different functionalized derivatives.
Scientific Research Applications
4-Bromo-N,2-dimethylbenzamide has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential bioactivity.
Medicine: Research into its potential pharmacological properties is ongoing, although specific medicinal applications are not yet well-established.
Mechanism of Action
The exact mechanism of action of 4-bromo-N,2-dimethylbenzamide is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The bromine and dimethyl groups may influence its binding affinity and reactivity with biological molecules, potentially affecting enzyme activity or receptor interactions .
Comparison with Similar Compounds
- 4-Bromo-N-methylbenzamide
- 3-Bromo-N,N-dimethylbenzamide
- 4-Bromo-2-chloro-N,N-dimethylbenzamide
- 4-Bromo-2-fluoro-N,N-dimethylbenzamide
Comparison: Compared to its analogs, it may exhibit different physical properties, such as melting point and solubility, and distinct biological activities .
Properties
IUPAC Name |
4-bromo-N,2-dimethylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-6-5-7(10)3-4-8(6)9(12)11-2/h3-5H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMDVDVBIHOWTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893420-18-3 | |
Record name | 4-bromo-N,2-dimethylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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